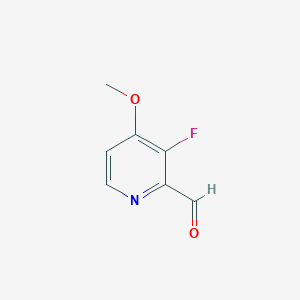

3-Fluoro-4-methoxypicolinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1256820-71-9 |

|---|---|

Molecular Formula |

C7H6FNO2 |

Molecular Weight |

155.13 g/mol |

IUPAC Name |

3-fluoro-4-methoxypyridine-2-carbaldehyde |

InChI |

InChI=1S/C7H6FNO2/c1-11-6-2-3-9-5(4-10)7(6)8/h2-4H,1H3 |

InChI Key |

URYVCBXAJUPSQU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=C1)C=O)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 4 Methoxypicolinaldehyde

Retrosynthetic Analysis and Key Disconnections for the Target Compound

A retrosynthetic analysis of 3-Fluoro-4-methoxypicolinaldehyde reveals several potential disconnections. The formyl group at the C2 position can be disconnected to a more stable precursor, such as a methyl group or a halogen, which can then be converted to the aldehyde. This leads to precursors like 2-methyl-3-fluoro-4-methoxypyridine or 2-bromo-3-fluoro-4-methoxypyridine (B1282641). Further disconnection of the fluorine and methoxy (B1213986) substituents from the pyridine (B92270) ring suggests two main approaches: functional group interconversion on a pre-formed pyridine scaffold or a de novo synthesis of the polysubstituted pyridine ring from acyclic precursors.

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

This analysis highlights key intermediates such as 2-bromo-3-fluoro-4-methoxypyridine and more fundamental building blocks like substituted pyridinols.

Approaches via De Novo Pyridine Ring Formation

The construction of the substituted pyridine ring from acyclic precursors, known as de novo synthesis, offers a powerful strategy to introduce the desired substituents in a controlled manner. Various methods for pyridine synthesis have been developed, many of which can be adapted for the synthesis of this compound. illinois.eduresearchgate.netcolab.wsrsc.org For instance, a Hantzsch-like synthesis could be envisioned, although this typically leads to dihydropyridines that require a subsequent oxidation step. researchgate.net

A more direct approach could involve the condensation of a β-dicarbonyl compound or its equivalent with an enamine or an ammonia (B1221849) source, where the starting materials already contain the required fluorine and methoxy functionalities. Another strategy involves the [4+2] cycloaddition of a 1-azadiene with a suitable dienophile. While these methods are versatile, the synthesis of the required highly functionalized acyclic precursors can be challenging.

Strategies Involving Functional Group Interconversion on a Pre-formed Pyridine Scaffold

This approach starts with a pre-existing pyridine ring and introduces the required functional groups in a stepwise manner. This is often a more practical approach, leveraging the known reactivity of the pyridine nucleus.

Introduction of the Formyl Group at the C2 Position

The formyl group can be introduced at the C2 position of the pyridine ring through several methods. One common strategy is the oxidation of a 2-methyl group. For example, 2-methyl-3-fluoro-4-methoxypyridine could be oxidized to the target aldehyde using reagents like selenium dioxide.

Alternatively, a halogen at the C2 position, such as in 2-bromo-3-fluoro-4-methoxypyridine, can be converted to the aldehyde. This can be achieved through a metal-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). chemicalbook.comgoogle.com

| Precursor | Reagents | Product | Yield (%) | Reference |

| 2-Bromo-4-methoxypyridine (B110594) | 1. n-BuLi, 2-(N,N-dimethylamino)ethanol; 2. 1,2-dibromo-1,1,2,2-tetrachloroethane | 2-Bromo-4-methoxypyridine | 62 | chemicalbook.com |

| 2-Chloropyridine derivative | 1. Methylation; 2. SeO2 | 2-Carboxaldehyde pyridine | - | google.com |

Installation of Fluorine Substituents at the C3 Position

Introducing a fluorine atom at the C3 position of a pyridine ring can be challenging due to the electron-deficient nature of the ring. However, several methods have been developed. Nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a nitro group or a halogen, at the C3 position is a viable strategy, especially when the pyridine ring is activated by an electron-withdrawing group. nih.govresearchgate.netchemicalbook.com The use of pyridine N-oxides can enhance the reactivity towards nucleophilic substitution. nih.govrsc.orguchicago.edu For example, 3-bromo-4-nitropyridine (B1272033) N-oxide can be fluorinated with a fluoride (B91410) source, and the N-oxide can be subsequently removed by reduction. nih.gov

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 3-Bromo-4-nitropyridine N-oxide | TBAF | 3-Fluoro-4-nitropyridine (B80604) N-oxide | 37 | nih.gov |

| Methyl 3-nitropyridine-4-carboxylate | CsF | Methyl 3-fluoropyridine-4-carboxylate | 38 | researchgate.net |

Methoxylation Strategies at the C4 Position

The methoxy group at the C4 position can be introduced by nucleophilic substitution of a leaving group, such as a halogen (e.g., chlorine), at that position. This reaction is typically carried out using sodium methoxide (B1231860) in a suitable solvent. nih.gov For instance, starting from a 4-chloropyridine (B1293800) derivative, the methoxy group can be installed. The synthesis of 2-bromo-4-methoxypyridine has been reported starting from 4-methoxypyridine. chemicalbook.com

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2,6-Dibromo-3-aminopyridine | NaOMe, 1,4-dioxane (B91453) | 6-Bromo-2-methoxy-3-aminopyridine | 98 | nih.gov |

| 4-Methoxypyridine | 1. n-BuLi, 2-(N,N-dimethylamino)ethanol; 2. 1,2-dibromo-1,1,2,2-tetrachloroethane | 2-Bromo-4-methoxypyridine | 62 | chemicalbook.com |

Directed ortho-Metalation (DoM) Strategies for Substituted Pyridines

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of pyridine synthesis, a directing group on the ring can direct a strong base to deprotonate the adjacent ortho position, creating a lithiated species that can then react with an electrophile.

For the synthesis of this compound, a DoM strategy could start from 3-fluoro-4-methoxypyridine (B1466008). thermofisher.com The methoxy group can act as a directing group, although its directing ability is modest. A stronger directing group could be temporarily installed if needed. The lithiation would occur at the C2 position, followed by quenching with a suitable electrophile to introduce the formyl group or a precursor. For instance, reaction with DMF would directly install the aldehyde, while reaction with iodine would yield 2-iodo-3-fluoro-4-methoxypyridine, which could then be converted to the aldehyde.

| Substrate | Directing Group | Position of Metalation | Electrophile | Product | Reference |

| 4-Methoxypyridine | -OCH3 | C2 | 1,2-dibromo-1,1,2,2-tetrachloroethane | 2-Bromo-4-methoxypyridine | chemicalbook.com |

| Protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Pyrrolic Nitrogen | C6 | Aldehydes/Ketones | C6-functionalized pyrrolopyrimidine | mdpi.com |

Cross-Coupling Reactions in the Synthesis of this compound Precursors (e.g., Suzuki-Miyaura, Negishi, Stille)

The construction of the substituted pyridine core of this compound often relies on the strategic formation of carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, enabling the assembly of complex molecular architectures from simpler, functionalized precursors. These reactions are typically employed to introduce a substituent at the C2 position of the pyridine ring, which can then be converted into the final aldehyde group.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgyoutube.com Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of many organoboron reagents. libretexts.orgmdpi.com In a potential synthesis of a precursor for this compound, a 2-halopyridine derivative, such as 2-bromo-3-fluoro-4-methoxypyridine, could be coupled with a vinylboronic ester. The resulting 2-vinyl group can subsequently be cleaved oxidatively to yield the desired aldehyde. The Suzuki-Miyaura reaction is highly versatile and has been used extensively in the synthesis of complex molecules, including flavonoids and functionalized peptides. mdpi.comnih.gov

Negishi Coupling: The Negishi reaction couples an organozinc reagent with an organic halide or triflate. researchgate.net This method is particularly effective for the synthesis of 2-substituted pyridines, as 2-pyridylzinc reagents are known to be competent nucleophiles in these transformations. researchgate.netorganic-chemistry.orgacs.org The reaction demonstrates impressive tolerance for various functional groups. orgsyn.org A synthetic strategy could involve the preparation of a 3-fluoro-4-methoxypyridylzinc halide, which is then coupled with a suitable electrophile, such as a protected halo-acetaldehyde equivalent, to install the C2 sidechain.

Stille Coupling: The Stille reaction utilizes an organotin (stannane) reagent coupled with an organic halide. wikipedia.org A key advantage of this method is the stability of organostannanes to air and moisture, along with their compatibility with a broad range of functional groups, including esters, amides, and ketones. thermofisher.comlibretexts.org This makes the Stille coupling highly suitable for the late-stage functionalization of complex intermediates. acs.orgorgsyn.org For instance, 2-(tributylstannyl)-3-fluoro-4-methoxypyridine could be synthesized and subsequently coupled with an appropriate halide to introduce the precursor to the aldehyde functionality.

The choice among these methods often depends on the availability of starting materials, functional group compatibility, and the desired scale of the reaction.

Table 1: Comparison of Major Cross-Coupling Reactions for Pyridine Functionalization

| Reaction | Organometallic Reagent | Typical Electrophile | Key Advantages | Potential Limitations |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Ar/Het-I, -Br, -OTf | Low toxicity of boron reagents, high stability, broad substrate scope. libretexts.orgmdpi.com | Base-sensitive functional groups may be problematic. |

| Negishi | Organozinc | Ar/Het-I, -Br, -Cl | High reactivity of organozinc reagents, good for less reactive halides. researchgate.netorganic-chemistry.org | Organozinc reagents are moisture-sensitive and often prepared in situ. |

| Stille | Organotin (stannane) | Ar/Het-I, -Br, -OTf, Acyl-Cl | High functional group tolerance, stable reagents. thermofisher.comlibretexts.org | Toxicity of tin compounds and difficulty in removing tin byproducts. thermofisher.com |

Nucleophilic Aromatic Substitution (SNAr) Routes to Fluorinated Pyridine Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for introducing substituents, such as the fluoro and methoxy groups, onto the pyridine ring. This reaction proceeds efficiently when the aromatic ring is activated by electron-withdrawing groups and contains a good leaving group (e.g., halide, nitro group).

The synthesis of the 3-fluoro-4-methoxy pyridine core can be envisioned starting from a suitably substituted dichloropyridine or nitropyridine. For example, a precursor like 3-nitropyridine-4-carboxylate can undergo successful substitution of the nitro group with a fluoride anion, often using a fluoride salt like cesium fluoride (CsF) in an aprotic polar solvent such as dimethyl sulfoxide (B87167) (DMSO). acs.org This approach highlights the utility of the nitro group as an effective leaving group in SNAr reactions on pyridine rings. researchgate.netacs.org

Alternatively, pyridine N-oxides can serve as valuable intermediates. The N-oxide group activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C4 positions. Furthermore, it can facilitate fluorination at the meta (C3) position, which is typically challenging in standard pyridine systems. organic-chemistry.orgnih.gov A strategy might involve the fluorination of a 3-bromo-4-nitropyridine N-oxide, which has been shown to produce the 3-fluoro-4-nitropyridine N-oxide intermediate. organic-chemistry.orgnih.gov This intermediate can then be further functionalized. The introduction of the methoxy group is typically achieved by reacting a corresponding chloropyridine with sodium methoxide in methanol (B129727). The regioselectivity of these substitution reactions is critical and is governed by the electronic effects of the substituents already present on the ring.

Oxidative Transformations to Generate the Aldehyde Functionality from Precursors (e.g., alcohol, methyl group)

The final step in the synthesis of this compound is the generation of the aldehyde functionality at the C2 position. This is typically accomplished through the oxidation of a suitable precursor, most commonly a 2-methyl or a 2-hydroxymethyl group.

Oxidation of a 2-Methyl Group: A direct approach involves the oxidation of a 2-methyl-3-fluoro-4-methoxypyridine precursor. Selenium dioxide (SeO₂) is a classic and effective reagent for the oxidation of activated methyl groups, such as those on heterocyclic rings, directly to the corresponding aldehyde. chemicalbook.comnih.gov This reaction, known as the Riley oxidation, is often carried out in solvents like 1,4-dioxane or acetic acid at elevated temperatures. researchgate.netwikipedia.org Careful control of reaction conditions is necessary to avoid over-oxidation to the carboxylic acid.

Oxidation of a 2-Hydroxymethyl Group: A more controlled, two-step approach involves the initial formation of a 2-hydroxymethylpyridine precursor, which is then oxidized to the aldehyde. This method often provides higher yields and avoids over-oxidation. Several reagents are effective for this transformation:

Manganese Dioxide (MnO₂): This is a mild and highly selective oxidant for allylic and benzylic-type alcohols, including pyridylmethanols. The reaction is heterogeneous and is typically performed by stirring the alcohol with an excess of activated MnO₂ in a non-polar solvent like dichloromethane (B109758) or chloroform.

Swern or Dess-Martin Oxidation: These modern oxidation methods are known for their mild conditions and high efficiency in converting primary alcohols to aldehydes with minimal side reactions.

Table 2: Selected Methods for Oxidation to Picolinaldehydes

| Precursor Group | Reagent(s) | Typical Conditions | Key Features |

| -CH₃ | Selenium Dioxide (SeO₂) | Reflux in 1,4-dioxane or acetic acid | Direct conversion in one step. nih.gov Can be regioselective for activated methyl groups. researchgate.net |

| -CH₂OH | Manganese Dioxide (MnO₂) | Stirring in CH₂Cl₂ or CHCl₃ at room temp. | Mild, selective for benzylic/allylic alcohols, simple workup. |

| -CH₂OH | Dess-Martin Periodinane (DMP) | CH₂Cl₂ at room temperature | Fast, high-yielding, avoids harsh or toxic reagents like chromium. |

| -CH₂OH | Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | Low temperature (-78 °C) in CH₂Cl₂ | High yields, applicable to a wide range of substrates. |

Microwave-Assisted Synthesis and Flow Chemistry Approaches for Enhanced Efficiency in Pyridine Synthesis

To improve the efficiency, yield, and sustainability of synthesizing complex molecules like this compound, modern techniques such as microwave-assisted synthesis and flow chemistry are increasingly being adopted.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields and purity. pensoft.netmdpi.comresearchgate.net The rapid, uniform heating provided by microwaves can minimize the formation of side products. pensoft.net Many of the key steps in pyridine synthesis, including cross-coupling reactions, SNAr, and oxidations, have been successfully adapted to microwave conditions. beilstein-journals.orgresearchgate.netdtu.dk For example, microwave-assisted oxidation of alcohols can lead to high yields of carbonyl compounds in significantly shortened reaction times. researchgate.netresearchgate.net

Flow Chemistry: Continuous flow chemistry involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This technology offers significant advantages in terms of safety (especially when using hazardous reagents), reproducibility, and scalability. beilstein-journals.orgnih.gov Multi-step syntheses can be streamlined by connecting multiple flow reactors in sequence, minimizing manual handling and purification of intermediates. The one-step synthesis of pyridines and the formylation of aryl bromides have been demonstrated in continuous flow reactors, showcasing the potential of this technology to create the target molecule in a more efficient and automated fashion. beilstein-journals.orgnih.govchemrxiv.org

Table 3: Advantages of Modern Synthetic Technologies

| Technology | Key Advantages |

| Microwave-Assisted Synthesis | - Drastically reduced reaction times. pensoft.net - Improved reaction yields and cleaner product profiles. mdpi.com - Enhanced reaction rates due to efficient heating. dtu.dk |

| Flow Chemistry | - Superior control over reaction parameters (temp, pressure, time). researchgate.net - Enhanced safety and handling of hazardous intermediates. - Straightforward scalability from lab to production. beilstein-journals.org - Potential for automated multi-step synthesis. nih.gov |

Chemical Reactivity and Transformations of 3 Fluoro 4 Methoxypicolinaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles.

Nucleophilic addition is a fundamental reaction of aldehydes. Strong nucleophiles, such as Grignard and organolithium reagents, add directly to the carbonyl group to form alcohols after an acidic workup. masterorganicchemistry.commasterorganicchemistry.commasterorganicchemistry.com The reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) converts the aldehyde into a secondary alcohol. masterorganicchemistry.comleah4sci.com

The mechanism involves the attack of the carbanionic part of the organometallic reagent on the partially positive carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation, typically with a mild acid, yields the final alcohol product. masterorganicchemistry.com

Cyanohydrin formation occurs via the nucleophilic addition of a cyanide ion (CN⁻) to the carbonyl carbon. orgoreview.comlibretexts.org This reaction is typically base-catalyzed to generate the cyanide nucleophile from a source like hydrogen cyanide (HCN) or sodium cyanide (NaCN). libretexts.orgyoutube.comyoutube.com The resulting alkoxide intermediate is then protonated by a weak acid (like HCN itself) to yield a cyanohydrin, a molecule containing both a hydroxyl (-OH) and a nitrile (-CN) group on the same carbon. libretexts.orglibretexts.org

Table 1: Nucleophilic Addition Reactions

| Reaction Type | Reagent(s) | Expected Product | General Conditions |

| Grignard Reaction | 1. R-MgX in Ether/THF2. H₃O⁺ workup | Secondary Alcohol | Anhydrous ether or THF solvent. leah4sci.com |

| Organolithium Addition | 1. R-Li in Hexane/THF2. H₃O⁺ workup | Secondary Alcohol | Anhydrous solvents, often at low temperatures. masterorganicchemistry.com |

| Cyanohydrin Formation | NaCN, H⁺ (e.g., H₂SO₄) or HCN, base | Cyanohydrin | Typically requires a pH between 4 and 5 for optimal rate. libretexts.org |

The aldehyde group of 3-Fluoro-4-methoxypicolinaldehyde can be readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺). The product of this oxidation is 3-fluoro-4-methoxypicolinic acid.

Further reaction of the resulting carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or conversion to an acyl halide followed by reaction with an alcohol would yield the corresponding ester. Direct oxidation to an ester is less common but can be achieved under specific conditions.

Table 2: Oxidation Reactions

| Reaction | Reagent(s) | Expected Product |

| Oxidation to Carboxylic Acid | KMnO₄ or Tollens' Reagent | 3-Fluoro-4-methoxypicolinic acid |

| Esterification | Carboxylic Acid + R'-OH, H⁺ | 3-Fluoro-4-methoxypicolinate ester |

Reduction of the aldehyde functionality provides access to primary alcohols or amines. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are highly effective for converting aldehydes to primary alcohols. masterorganicchemistry.comyoutube.commasterorganicchemistry.com The reaction typically occurs in a protic solvent like methanol (B129727) or ethanol. youtube.com The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com

Reductive amination is a powerful method for converting aldehydes into amines. This process involves two key steps: the formation of an imine or iminium ion, followed by its reduction. masterorganicchemistry.comrsc.org The reaction of this compound with a primary or secondary amine forms an imine or enamine, which is then reduced in situ. youtube.com Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the starting aldehyde. masterorganicchemistry.com

Table 3: Reduction Reactions

| Reaction Type | Reagent(s) | Expected Product | General Conditions |

| Reduction to Alcohol | NaBH₄ in MeOH/EtOH | (3-Fluoro-4-methoxypyridin-2-yl)methanol | Room temperature. youtube.com |

| Reductive Amination | R'R''NH, NaBH₃CN or NaBH(OAc)₃ | N-Substituted (3-fluoro-4-methoxypyridin-2-yl)methanamine | One-pot reaction, often in solvents like methanol or dichloroethane. masterorganicchemistry.comthermofishersci.in |

Condensation reactions are crucial for carbon-carbon bond formation.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate), catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). wp.csiro.au The reaction with this compound would yield a substituted alkene. organic-chemistry.org

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a defined double bond position. libretexts.org It uses a phosphorus ylide (a Wittig reagent), which is prepared from a phosphonium (B103445) salt and a strong base. libretexts.orgmasterorganicchemistry.com Non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides yield (E)-alkenes. nrochemistry.com The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. total-synthesis.com

Aldol Condensation: The Aldol condensation involves the reaction of an enol or enolate ion with a carbonyl compound. magritek.com Since this compound lacks α-hydrogens, it cannot form an enolate itself. However, it can act as the electrophilic partner in a "crossed" or "mixed" Aldol condensation, reacting with another aldehyde or ketone that can be enolized. This reaction is typically catalyzed by an acid or a base. magritek.com

Table 4: Condensation Reactions

| Reaction | Reactant(s) | Catalyst | Expected Product |

| Knoevenagel | Active methylene compound (e.g., CH₂(CN)₂) | Weak base (e.g., Piperidine) | Substituted alkene |

| Wittig | Phosphorus ylide (Ph₃P=CHR) | None (reagent is basic) | Alkene |

| Crossed Aldol | Enolizable ketone/aldehyde (e.g., Acetone) | Acid or Base (e.g., NaOH) | β-Hydroxy carbonyl compound |

The reaction of the aldehyde with primary amines yields imines (Schiff bases). This is a reversible condensation reaction that involves nucleophilic addition of the amine followed by dehydration to form the C=N double bond. wikipedia.org

Mannich Reaction: This is a three-component condensation involving an aldehyde (like this compound), a primary or secondary amine, and an enolizable carbonyl compound. wikipedia.orgorganic-chemistry.org The first step is the formation of an electrophilic iminium ion from the aldehyde and the amine. wikipedia.org This ion is then attacked by the enol form of the second carbonyl compound to produce a β-amino-carbonyl compound, known as a Mannich base. rsc.org

Pinner Reaction: The classical Pinner reaction involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ester. wikipedia.orgorganic-chemistry.org While the starting material is an aldehyde, not a nitrile, related chemistry involving imine intermediates is relevant. A Pinner-type reaction could be envisioned if the aldehyde were first converted to a cyanohydrin and then to a nitrile, though this is a multi-step sequence. The direct Pinner reaction is not applicable to aldehydes. wikipedia.orgnih.gov

Table 5: Imino-formation and Related Reactions

| Reaction | Reagent(s) | Expected Intermediate/Product |

| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Mannich Reaction | Secondary Amine (R₂NH), Enolizable Ketone | Mannich Base (β-Amino-carbonyl compound) |

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and a nucleophile. It can be protonated by strong acids to form a pyridinium (B92312) salt. This protonation makes the pyridine ring even more electron-deficient, which in turn increases the electrophilicity of the aldehyde's carbonyl carbon. The nitrogen can also react with electrophiles like alkyl halides (to form N-alkylpyridinium salts) or oxidizing agents like peroxy acids (to form N-oxides). These transformations would compete with reactions at the aldehyde site, and reaction conditions would determine the selectivity.

N-Oxidation and Subsequent Transformations (e.g., nucleophilic attack, rearrangement)

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. This transformation is significant as it alters the electronic properties of the pyridine ring, making it more susceptible to certain reactions. The N-oxide group acts as an electron-withdrawing group, further activating the ring for nucleophilic attack, and can also participate in rearrangement reactions.

Common oxidizing agents used for the N-oxidation of pyridines include hydrogen peroxide in acetic acid, m-chloroperoxybenzoic acid (m-CPBA), and reagents like methyltrioxorhenium (MTO) with hydrogen peroxide. google.com For instance, the oxidation of 3-substituted pyridines with m-CPBA has been shown to be highly effective. google.com The N-oxidation of this compound would yield this compound N-oxide.

Subsequent Transformations:

Nucleophilic Attack: The formation of the N-oxide enhances the electrophilicity of the pyridine ring, particularly at the C2 and C6 positions. This makes the N-oxide an important intermediate for introducing various nucleophiles onto the pyridine ring. For example, PyBroP-mediated nucleophilic addition of oxindoles to pyridine N-oxides has been demonstrated as a method to form C-C bonds at the pyridine ring. researchgate.net

Rearrangement Reactions: Pyridine N-oxides with an adjacent alkyl group, such as the aldehyde group in the target molecule (which can be considered a derivative of a methyl group), can undergo rearrangements. A classic example is the Boekelheide reaction, where an α-picoline N-oxide rearranges to a hydroxymethylpyridine in the presence of an acylating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). osti.gov The mechanism involves acylation of the N-oxide oxygen, followed by deprotonation of the α-carbon and a [3.3]-sigmatropic rearrangement. osti.gov While the aldehyde group itself is not a simple alkyl group, related transformations could be envisaged under specific conditions.

Quaternization Reactions

The pyridine nitrogen in this compound is nucleophilic and can react with alkylating agents to form quaternary pyridinium salts. This reaction involves the attack of the nitrogen lone pair on an electrophilic carbon, leading to the formation of a C-N bond and a positively charged nitrogen atom.

The reactivity in quaternization can be influenced by the substituents on the pyridine ring. The electron-withdrawing nature of the fluorine and aldehyde groups in this compound would decrease the nucleophilicity of the pyridine nitrogen compared to unsubstituted pyridine, potentially requiring more forcing conditions or more reactive alkylating agents for quaternization to occur.

Studies on the quaternization of substituted pyridines have shown that various alkylating agents can be employed. For example, the reaction of pyridine derivatives with 1-bromoadamantane (B121549) and 1-iodoadamantane (B1585816) leads to the formation of the corresponding adamantylpyridinium salts. google.com Another approach involves the reaction of pyridines with acrylamide (B121943) under acidic conditions (pH 1-4) to form quaternary salts, which can then undergo further modifications. mdma.ch This latter method is part of a quaternization-modification-dequaternization strategy, highlighting the utility of pyridinium salts as intermediates in the synthesis of substituted pyridines. mdma.ch

Table 1: Examples of Quaternization Reactions of Substituted Pyridines This table presents data for related substituted pyridines to illustrate the principles of quaternization reactions.

| Pyridine Derivative | Quaternizing Agent | Product Type | Reference |

|---|---|---|---|

| Pyridine | 1-Bromoadamantane | 1-Adamantylpyridinium bromide | google.com |

| Substituted Pyridine | Acrylamide / Acid | 1-(2-Carbamoylethyl)pyridinium salt | mdma.ch |

Reactivity Influenced by Fluorine and Methoxy (B1213986) Substituents

The fluorine and methoxy groups at the 3- and 4-positions, respectively, have a profound impact on the reactivity of the pyridine ring. Their electronic effects (inductive vs. resonance) and their potential to act as leaving groups or sites for modification are key to understanding the molecule's chemical behavior.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Pyridine Ring

The pyridine ring is inherently electron-deficient, and this character is enhanced by the electron-withdrawing aldehyde group and the inductively withdrawing fluorine atom. This makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at positions activated by these groups. The fluorine atom itself can act as a good leaving group in SNAr reactions.

Research on fluorinated aromatic compounds has shown that fluorine is readily displaced by nucleophiles, especially when positioned para to a strong electron-withdrawing group. orgsyn.org In this compound, the fluorine at C3 is ortho to the activating aldehyde group at C2 and meta to the ring nitrogen. The presence of the N-oxide can further enhance the reactivity towards SNAr. For instance, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide proceeds to give 3-fluoro-4-nitropyridine (B80604) N-oxide, demonstrating that substitution can occur at the meta position when the ring is sufficiently activated. rsc.orgnih.govnih.gov This suggests that the fluorine atom in this compound could be displaced by strong nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions at Fluorine or C-H Positions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. These reactions typically involve the coupling of an organohalide with an organoboron compound. mdma.ch

The C-F bond in this compound could potentially participate in cross-coupling reactions, although C-F bond activation is generally more challenging than that of other carbon-halogen bonds. However, advancements in catalyst design have enabled the use of aryl fluorides in such reactions.

Alternatively, palladium-catalyzed C-H activation and subsequent cross-coupling could be a viable strategy for functionalizing the pyridine ring. The positions ortho to the directing groups (aldehyde and methoxy) or the ring nitrogen would be potential sites for such reactions. The Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) with various boronic acids and esters has been reported, demonstrating that the pyridine ring can be successfully functionalized using these methods. researchgate.net This type of reaction, catalyzed by a complex like Pd(dppf)Cl2, can tolerate a range of functional groups. researchgate.netresearchgate.net

Table 2: Conditions for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling This table provides general conditions for Suzuki-Miyaura reactions involving aryl halides, which are applicable in principle to this compound.

| Component | Example | Purpose | Reference |

|---|---|---|---|

| Aryl Halide/Fluoride | R-X (X=Br, I, F) | Electrophilic partner | researchgate.net |

| Organoboron Reagent | R'-B(OH)2 or R'-B(OR)2 | Nucleophilic partner | mdma.ch |

| Palladium Catalyst | Pd(dppf)Cl2·CH2Cl2 | Catalyst for the coupling cycle | researchgate.net |

| Base | Cs2CO3, K2CO3 | Activates the organoboron reagent | mdma.chresearchgate.net |

| Solvent | Toluene/Water | Reaction medium | researchgate.net |

Electrophilic Aromatic Substitution (EAS) Considerations on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally difficult due to the electron-deficient nature of the ring, which is caused by the electronegative nitrogen atom. The nitrogen atom can also be protonated or coordinate to Lewis acids under typical EAS conditions, which further deactivates the ring towards electrophilic attack.

In the case of this compound, the pyridine ring is even more deactivated by the strong electron-withdrawing effects of the aldehyde group and the fluorine atom. While the methoxy group is an activating group due to its resonance effect, its influence is likely outweighed by the deactivating effects of the other substituents and the ring nitrogen itself. Therefore, electrophilic aromatic substitution on the pyridine ring of this molecule is expected to be extremely challenging and would require harsh reaction conditions, likely leading to low yields and potential side reactions.

Demethylation of the Methoxy Group to Hydroxypyridine

The methoxy group at the 4-position can be cleaved to yield the corresponding hydroxypyridine derivative, 3-fluoro-4-hydroxypicolinaldehyde. This transformation is typically achieved using strong acids or Lewis acids.

Common reagents for the demethylation of aryl methyl ethers include boron tribromide (BBr3), hydrobromic acid (HBr), and molten pyridinium hydrochloride. osti.govorgsyn.orgrsc.org

Boron Tribromide (BBr3): This is a powerful and widely used reagent for cleaving aryl methyl ethers. rsc.orgepo.org The reaction mechanism involves the formation of an ether-BBr3 adduct, followed by nucleophilic attack of a bromide ion on the methyl group. researchgate.net It is effective even for substrates with multiple functional groups.

Pyridinium Hydrochloride: Heating an aryl methyl ether with molten pyridinium hydrochloride is another classic method for demethylation. google.comorgsyn.orgthieme-connect.com This method has been successfully applied on a large scale for the synthesis of pharmaceutical intermediates. orgsyn.orgthieme-connect.com The reaction is typically carried out at high temperatures (e.g., 180-210 °C). orgsyn.org

A study on the chemoselective demethylation of methoxypyridines versus anisoles highlighted the use of L-selectride for selective cleavage of the pyridyl methyl ether. This indicates that the electronic environment of the pyridine ring can be exploited for selective transformations.

Table 3: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Notes | Reference(s) |

|---|---|---|---|

| Boron Tribromide (BBr3) | Inert solvent (e.g., CH2Cl2), low temperature to RT | Highly effective, but moisture-sensitive. | rsc.orgepo.org |

| Pyridinium Hydrochloride | Neat, molten, 150-225 °C | High temperature, suitable for large scale. | google.comorgsyn.orgthieme-connect.com |

| L-selectride | THF, reflux | Can offer chemoselectivity for methoxypyridines over anisoles. |

Pericyclic Reactions and Cycloadditions Involving the Pyridine Core

The pyridine nucleus, while aromatic, can participate in pericyclic reactions, although typically requiring specific activation or reaction conditions to overcome its inherent aromatic stability. In the context of this compound, the electronic and steric nature of the substituents would play a critical role in the feasibility and outcome of such reactions.

While specific studies on the pericyclic reactivity of this compound are not extensively documented, the behavior of substituted pyridines in cycloaddition reactions provides a framework for understanding its potential transformations. The pyridine ring can act as either a diene or a dienophile in Diels-Alder reactions, a class of [4+2] cycloadditions, although this is less common than for carbocyclic aromatic compounds. The reaction's viability is heavily influenced by the electronic properties of both the pyridine and the reacting partner.

For the pyridine ring to function as a diene, its aromaticity must be disrupted. This typically requires electron-donating groups on the pyridine ring and a highly reactive, electron-deficient dienophile. Conversely, for the pyridine to act as a dienophile, it generally needs to be rendered electron-deficient, a condition that could be favored by the presence of the fluorine and aldehyde groups in this compound.

Another relevant transformation is the [2+2+2] cycloaddition, a powerful method for the synthesis of substituted pyridines. This reaction typically involves the transition-metal-catalyzed cyclotrimerization of alkynes with a nitrile. rsc.org While this is a synthetic route to pyridines rather than a reaction of a pre-formed pyridine, it highlights a type of cycloaddition chemistry relevant to this heterocyclic system. Formal [3+3] cycloadditions of enamines with unsaturated aldehydes also offer a pathway to substituted pyridines. acs.orgacs.org

The Boger pyridine synthesis, an inverse-electron-demand Diels-Alder reaction of 1,2,4-triazines with enamines, provides another example of cycloaddition chemistry for forming pyridine rings. wikipedia.org Although these examples describe the formation of the pyridine ring itself, they underscore the types of pericyclic transformations that pyridine systems can be involved in.

| Reaction Type | Role of Pyridine Derivative | Typical Reacting Partner | Key Influencing Factors |

| Diels-Alder ([4+2] Cycloaddition) | Diene or Dienophile | Electron-deficient or electron-rich alkene/alkyne | Aromaticity of the pyridine ring, electronic nature of substituents |

| [2+2+2] Cycloaddition | Formed from nitriles | Alkynes | Transition metal catalyst |

| Formal [3+3] Cycloaddition | Formed from enamines | Unsaturated aldehydes/ketones | Organocatalyst |

| Inverse-electron-demand Diels-Alder | Formed from 1,2,4-triazines | Enamines | Electron-deficient diene |

Radical Reactions and Photoredox Catalysis Applications

The field of photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions, enabling a wide range of chemical transformations. The application of these methods to pyridine derivatives has been an area of active research. For this compound, the presence of the fluorine atom and the pyridine nitrogen suggests potential for unique reactivity in radical-mediated processes.

While direct studies on the radical reactions of this compound are limited, the synthesis of other 3-fluoropyridine (B146971) derivatives through photoredox catalysis offers significant insights. A notable example is the synthesis of diversely substituted 3-fluoropyridines from α,α-difluoro-β-iodoketones and silyl (B83357) enol ethers. organic-chemistry.orgacs.org This process is catalyzed by fac-Ir(ppy)₃ under blue LED irradiation and proceeds through a radical mechanism. The key steps involve the reduction of the iodo-compound by the photoexcited iridium catalyst to generate a radical, which then engages in subsequent bond-forming events. acs.org

The proposed mechanism for this type of transformation involves the following key steps:

Excitation of the photocatalyst (e.g., fac-Ir(ppy)₃) by visible light.

Single-electron transfer from the excited photocatalyst to the radical precursor (e.g., an alkyl halide) to generate a radical.

Reaction of the radical with a suitable partner.

Further redox events to generate the final product and regenerate the photocatalyst.

This methodology highlights the potential for generating radicals from precursors that could be analogous to derivatives of this compound. For instance, a hypothetical radical reaction could involve the generation of a radical at a position on the pyridine ring or at the aldehyde functionality, followed by coupling with another molecule.

The electronic nature of this compound, with its electron-withdrawing fluorine and aldehyde groups, could influence the regioselectivity of radical attack on the pyridine ring. The development of photoredox-mediated C-H functionalization reactions further expands the possibilities for the application of radical chemistry to this and related molecules.

| Reaction | Catalyst/Conditions | Reactants | Key Features | Reference |

| Synthesis of 3-Fluoropyridines | fac-Ir(ppy)₃, blue LED | α,α-difluoro-β-iodoketones, silyl enol ethers | Radical-mediated C-C bond formation, one-pot condensation | organic-chemistry.orgacs.org |

| General Photoredox Catalysis | Visible light, photocatalyst | Organic substrate, radical precursor | Mild reaction conditions, generation of reactive radical intermediates | researchgate.netmdpi.com |

Applications of 3 Fluoro 4 Methoxypicolinaldehyde As a Synthetic Intermediate

Construction of Complex Heterocyclic Scaffolds (e.g., Fused Pyridines, Polycyclic Systems)

The aldehyde functionality of 3-Fluoro-4-methoxypicolinaldehyde serves as a key handle for constructing elaborate heterocyclic systems. Aldehydes are well-established precursors in cyclization and multicomponent reactions that build new rings onto an existing scaffold. For instance, picolinaldehydes can participate in reactions like the Pictet-Spengler reaction, which condenses an amine with an aldehyde followed by an acid-catalyzed cyclization to form new fused ring systems. beilstein-journals.org

By employing this compound in such synthetic strategies, chemists can forge fused pyridine (B92270) structures that incorporate the fluoro-methoxy substitution pattern. nih.govresearchgate.net These reactions often proceed by forming an initial intermediate, such as an imine or an enamine, which then undergoes an intramolecular cyclization. The resulting polycyclic systems are of significant interest in medicinal chemistry, where such rigid scaffolds are often found in biologically active molecules. yu.edu.jojchr.org The synthesis of tetrahydrofuro[3,2-c]pyridines from related starting materials highlights the utility of these pathways. beilstein-journals.org

Table 1: Examples of Heterocycle Synthesis Starting from Aldehydes

| Reaction Type | Reactant(s) with Aldehyde | Resulting Scaffold | Relevance to this compound |

|---|---|---|---|

| Pictet-Spengler Reaction | β-Arylethylamines | Tetrahydroisoquinolines / Fused Pyridines | Provides a route to complex, multi-ring systems containing the fluorinated pyridine core. beilstein-journals.org |

| Knoevenagel Condensation | Compounds with active methylene (B1212753) groups | Substituted Alkenes (precursors for cyclization) | The resulting alkene can be an intermediate for subsequent intramolecular reactions to form heterocycles. |

Precursor to Other Fluorinated Pyridine Derivatives

The aldehyde group is readily converted into a range of other important functional groups, making this compound a versatile starting point for a family of related fluorinated pyridine compounds. agropages.comnih.gov

The aldehyde group can be easily oxidized to a carboxylic acid using standard oxidizing agents, such as potassium permanganate (B83412) or Jones reagent. libretexts.org This transformation would convert this compound into 3-Fluoro-4-methoxypicolinic acid. This carboxylic acid is itself a valuable intermediate, which can be further converted into esters, amides, or other acid derivatives. libretexts.orgorganic-chemistry.org

The synthesis of related fluorinated pyridine esters, such as methyl 3-fluoropyridine-4-carboxylate, has been successfully demonstrated through methods like nucleophilic aromatic substitution on a nitropyridine precursor. researchgate.netnih.gov This underscores the accessibility and stability of ester derivatives within this class of compounds. The corresponding ester of 3-Fluoro-4-methoxypicolinic acid could be prepared via standard Fischer esterification of the parent acid. google.com

Reduction of the aldehyde group in this compound provides direct access to the corresponding primary alcohol, (3-Fluoro-4-methoxypyridin-2-yl)methanol. This conversion is typically achieved with high efficiency using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Furthermore, the aldehyde can be transformed into an amine through a process known as reductive amination. mdpi.com This reaction involves the initial condensation of the aldehyde with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. This method is highly versatile for creating a wide array of substituted amines. rsc.org Ruthenium-catalyzed systems have also been developed for the direct coupling of alcohols and amines, representing a modern, environmentally friendly approach to forming amide bonds, which could be accessed from the alcohol derivative. organic-chemistry.orgnih.gov The synthesis of related fluorinated amines like 3-fluoro-4-aminopyridine is of significant interest for applications such as PET imaging, highlighting the importance of accessing fluorinated pyridine amines. nih.govrsc.org

While this compound is already a halogenated pyridine, its structure can be a substrate for further halogenation reactions to introduce additional halogen atoms (e.g., chlorine, bromine) onto the pyridine ring. The positions of these subsequent substitutions would be directed by the existing activating (methoxy) and deactivating (fluoro, aldehyde) groups. Alternatively, synthetic strategies exist for the selective halogenation of pyridines at the 3-position via Zincke imine intermediates, a process which could be adapted to related pyridine systems. chemrxiv.org Such poly-halogenated pyridines are key intermediates in the synthesis of agrochemicals and pharmaceuticals.

Role in the Synthesis of Ligands and Catalysts in Organometallic Chemistry

The pyridine nitrogen atom and the aldehyde's oxygen atom in this compound make it an excellent candidate for creating ligands for organometallic chemistry. A common strategy involves the condensation of the aldehyde with a primary amine to form a Schiff base. These Schiff base compounds are highly effective multidentate ligands that can coordinate with a wide variety of metal ions.

The resulting metal complexes can function as catalysts in numerous organic transformations. The inclusion of the fluorine atom can influence the electronic properties of the metal center, potentially enhancing catalytic activity or selectivity. A related compound, 3-Fluoro-4-methoxybenzaldehyde, is known to form chelating agents with various metals, which are used in applications like precious metal recovery and industrial wastewater treatment. guidechem.com This suggests a similar potential for this compound and its derivatives to act as effective ligands.

Contributions to Material Science Research (e.g., monomers for specialty polymers, electronic materials)

The unique electronic properties and reactivity of this compound lend it to applications in materials science. Derivatives of the analogous 3-Fluoro-4-methoxybenzaldehyde have been investigated for their utility as UV absorbers. guidechem.com When incorporated into films, these compounds can protect light-sensitive materials such as plastics, wood, and dyes from degradation. guidechem.com

Furthermore, reaction products derived from this aldehyde could serve as monomers for the creation of specialty polymers. The fluorine atom can impart enhanced thermal stability, chemical resistance, and specific electronic properties to the resulting polymer. The oxime derivative of the related benzaldehyde, formed by reacting it with hydroxylamine, has been used in the base of electronic fax recording paper, showcasing the potential for these molecules in electronic materials. guidechem.com Theoretical studies on related fluorinated aldehydes confirm that fluorine substitution significantly affects the molecule's structure and charge distribution, properties that are critical in the design of novel electronic materials. researchgate.net

Utilization in Academic Drug Discovery Research (e.g., scaffold building and diversification)

The true value of a synthetic intermediate like this compound in academic drug discovery lies in its potential to serve as a versatile scaffold for the construction of diverse chemical libraries. The aldehyde functionality provides a reactive handle for a multitude of chemical transformations, allowing for the introduction of various pharmacophoric elements and the exploration of structure-activity relationships (SAR).

While specific examples starting from this compound are not found in the reviewed literature, the core structure is relevant to the design of enzyme inhibitors. The picolinaldehyde moiety can be elaborated into various heterocyclic systems known to interact with enzyme active sites. For instance, the aldehyde can be a precursor for the synthesis of imines, amines, or more complex fused ring systems that can act as mimetics of natural substrates or transition states. The fluorine atom at the 3-position can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of metabolism. The methoxy (B1213986) group at the 4-position can influence solubility and also participate in hydrogen bonding interactions within an enzyme's active site.

Research on related structures highlights the potential. For example, novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives have been investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV nih.gov. Although a different heterocyclic core, this demonstrates the successful application of the fluoro-methoxy substitution pattern in the development of potent enzyme inhibitors. Similarly, the synthesis of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as PI3 kinase p110alpha inhibitors showcases the utility of the pyridyl scaffold in this area nih.gov.

Table 1: Potential Enzyme Inhibitor Scaffolds Derivable from this compound

| Scaffold Type | Potential Synthetic Transformation from Aldehyde | Rationale for Enzyme Inhibition |

| Substituted Amines | Reductive amination | Introduction of basic groups for ionic interactions. |

| Imines/Schiff Bases | Condensation with primary amines | Formation of key pharmacophoric linkages. |

| Fused Heterocycles | Multi-step cyclization reactions | Creation of rigid scaffolds to fit enzyme active sites. |

| Alcohol Derivatives | Reduction of the aldehyde | Introduction of a hydrogen-bonding group. |

The 3-fluoro-4-methoxypyridine (B1466008) framework is a common motif in molecules designed to modulate the activity of various receptors. The aldehyde group of this compound can be readily converted into a wide range of functional groups, enabling the synthesis of ligands with tailored affinities and efficacies for specific receptor subtypes.

For instance, research into modulators of the α7 nicotinic acetylcholine (B1216132) receptors has identified arylpyrid-3-ylmethanones as potent positive allosteric modulators (PAMs) nih.gov. The synthesis of such compounds could potentially start from a picolinaldehyde derivative. Furthermore, a PET imaging ligand for the metabotropic glutamate (B1630785) receptor 2 (mGluR2) incorporates a 2-fluoro-4-methoxyphenyl group, underscoring the relevance of this substitution pattern in designing receptor-targeted molecules nih.gov. The strategic placement of the fluorine and methoxy groups can influence the ligand's binding mode and its ability to differentiate between closely related receptor subtypes.

Table 2: Potential Receptor Modulator Classes from this compound

| Receptor Class | Potential Modulator Scaffold | Synthetic Approach from Aldehyde |

| GPCRs | Aryl-pyridyl derivatives | Suzuki or other cross-coupling reactions post-functionalization. |

| Ion Channels | Substituted pyridyl-amides | Oxidation to carboxylic acid followed by amide coupling. |

| Nuclear Receptors | Complex heterocyclic systems | Multi-step synthesis involving the aldehyde as a key electrophile. |

Chemical probes are essential tools in chemical biology for interrogating the function of proteins and other biomolecules in their native environment. The development of such probes often requires a versatile chemical scaffold that can be readily functionalized with reporter tags such as fluorescent dyes, biotin, or radioactive isotopes.

This compound, with its reactive aldehyde group, is a suitable candidate for the development of chemical probes. The aldehyde can be used to attach the molecule to a solid support for affinity chromatography or to link it to a reporter group. The fluoro-methoxy-substituted pyridine core can serve as the recognition element that targets a specific protein of interest. While direct synthesis of chemical probes from this specific aldehyde is not reported, the principles of chemical probe design support its potential utility. For example, the synthesis of PET imaging ligands, a type of chemical probe, often involves the late-stage introduction of a radiolabel onto a scaffold, a process for which an aldehyde can be a useful precursor nih.gov.

Table 3: Potential Applications in Chemical Probe Development

| Probe Type | Functionalization Strategy | Example Application |

| Fluorescent Probe | Conjugation to a fluorophore via the aldehyde | Visualizing target protein localization in cells. |

| Affinity-Based Probe | Immobilization on a solid support | Identifying protein binding partners. |

| Photoaffinity Label | Incorporation of a photoreactive group | Covalently labeling the target protein upon UV irradiation. |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule and probing the local electronic environment of specific nuclei. For 3-Fluoro-4-methoxypicolinaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, supplemented by two-dimensional techniques, would provide a complete picture of its structure.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their connectivity through spin-spin coupling. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the two aromatic protons on the pyridine (B92270) ring, and the protons of the methoxy (B1213986) group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nature of the aldehyde group and the nitrogen atom in the pyridine ring, as well as the electron-donating effect of the methoxy group and the inductive effect of the fluorine atom. The coupling constants (J) would provide information about the relative positions of the protons on the ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aldehydic-H | 9.8 - 10.2 | s | - |

| H-5 | 8.2 - 8.4 | d | J(H5-H6) = 5.0 - 6.0 |

| H-6 | 7.0 - 7.2 | d | J(H6-H5) = 5.0 - 6.0 |

| Methoxy-H | 3.9 - 4.1 | s | - |

Note: Predicted values are based on analysis of similar structures and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative, revealing the electronic effects of the substituents. The aldehydic carbonyl carbon is expected to appear significantly downfield. Furthermore, the carbon atoms directly bonded to fluorine will exhibit splitting due to C-F coupling, providing direct evidence for the position of the fluorine atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C=O | 188 - 192 | - |

| C-2 | 145 - 149 | - |

| C-3 | 155 - 159 (d) | ¹J(C-F) = 240 - 260 |

| C-4 | 150 - 154 (d) | ²J(C-F) = 15 - 25 |

| C-5 | 110 - 114 (d) | ³J(C-F) = 4 - 8 |

| C-6 | 118 - 122 (d) | ⁴J(C-F) = 1 - 4 |

| OCH₃ | 55 - 58 | - |

Note: Predicted values are based on analysis of similar structures and may vary based on solvent and experimental conditions. 'd' indicates a doublet due to C-F coupling.

¹⁹F NMR Spectroscopy for Fluorine Environment and Spin-Spin Coupling Interactions

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom on the pyridine ring. Furthermore, the coupling of the fluorine nucleus with adjacent protons (H-F coupling) would be observable in the ¹H NMR spectrum, and the coupling with adjacent carbons (C-F coupling) is a key feature in the ¹³C NMR spectrum, confirming the position of fluorination.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, confirming the relationship between H-5 and H-6 on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying longer-range couplings (2-3 bonds) between protons and carbons. This would be critical for confirming the relative positions of the aldehyde and methoxy groups by observing correlations from the methoxy protons to C-4 and from the aldehydic proton to C-2 and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, providing insights into the preferred conformation of the molecule, particularly the orientation of the aldehyde group relative to the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. For this compound, HRMS would provide an exact mass measurement with high accuracy (typically to within 5 ppm), confirming the molecular formula C₇H₆FNO₂.

In addition to the exact mass of the molecular ion, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of this compound would likely involve the loss of the aldehydic proton, the formyl group (CHO), or the methoxy group (OCH₃), leading to characteristic fragment ions that further support the proposed structure.

Table 3: Predicted HRMS Data for this compound

| Ion | Predicted Exact Mass (m/z) |

| [M+H]⁺ | 156.0455 |

| [M]⁺ | 155.0377 |

| [M-CHO]⁺ | 126.0350 |

| [M-OCH₃]⁺ | 124.0244 |

Note: Predicted values are for the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the compound and are particularly useful for identifying the functional groups present.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:

C=O stretch of the aldehyde group, typically a strong band in the region of 1690-1715 cm⁻¹.

C-H stretch of the aldehyde, which usually appears as a pair of weak bands around 2720 and 2820 cm⁻¹.

Aromatic C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

C-O stretching of the methoxy group, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

C-F stretching vibration, which is expected to be a strong band in the 1200-1300 cm⁻¹ region.

Table 4: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aldehyde C-H Stretch | 2810-2830, 2710-2730 | Weak-Medium | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |

| Aldehyde C=O Stretch | 1690-1715 | Strong | Medium |

| Aromatic Ring C=C/C=N Stretch | 1400-1600 | Medium-Strong | Strong |

| C-F Stretch | 1200-1300 | Strong | Weak |

| Asymmetric C-O-C Stretch | 1240-1260 | Strong | Medium |

| Symmetric C-O-C Stretch | 1020-1040 | Medium | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. By measuring the absorption of ultraviolet and visible light, one can identify the presence of chromophores—parts of a molecule that absorb light—and gain insights into the extent of conjugation.

For this compound, the pyridine ring, the aldehyde group, and the methoxy and fluoro substituents collectively influence its electronic spectrum. The pyridine ring itself exhibits π → π* and n → π* transitions. The aldehyde group, with its carbonyl chromophore, also contributes to the absorption profile through similar transitions. The presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom on the pyridine ring is expected to cause shifts in the absorption maxima (λmax) compared to unsubstituted picolinaldehyde.

The conjugation between the pyridine ring and the aldehyde group allows for delocalization of π-electrons, which typically results in a bathochromic (red) shift of the π → π* transition to longer wavelengths. The n → π* transition, originating from the non-bonding electrons of the nitrogen atom in the pyridine ring and the oxygen atom of the carbonyl group, is also anticipated. These transitions are generally of lower intensity compared to π → π* transitions.

To provide a predictive framework, the UV-Vis absorption data for a structurally similar compound, 3-fluoro-4-methoxybenzaldehyde, can be considered. While the replacement of the benzene (B151609) ring with a pyridine ring will alter the electronic environment, the fundamental types of transitions are expected to be analogous.

Table 1: Predicted UV-Vis Spectroscopic Data for this compound in a Non-polar Solvent

| Predicted Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol-1·cm-1) |

| π → π | 250 - 280 | > 10,000 |

| n → π | 300 - 340 | < 1,000 |

Note: These are estimated values based on the analysis of similar aromatic aldehydes and substituted pyridines. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For this compound, a single crystal X-ray diffraction study would be expected to reveal a planar or near-planar conformation of the pyridine ring. The relative orientation of the aldehyde group with respect to the ring is a key conformational feature. Due to steric and electronic effects, the aldehyde group may be coplanar with the ring to maximize conjugation, or it may be twisted out of the plane.

The fluorine and methoxy substituents will influence the molecular packing in the crystal lattice. The fluorine atom can participate in weak C–H···F hydrogen bonds, while the methoxy group can also be involved in intermolecular interactions. The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor.

Given the absence of direct experimental data, a hypothetical crystallographic data table is presented based on common crystal systems and space groups observed for substituted pyridine derivatives.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or Pca21 |

| Unit Cell Dimensions | |

| a (Å) | 8 - 12 |

| b (Å) | 6 - 10 |

| c (Å) | 10 - 15 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (Å3) | 800 - 1500 |

| Z (molecules/unit cell) | 4 |

Note: These values are hypothetical and serve as a general representation for a molecule of this type. Actual crystallographic data would require experimental determination.

Computational and Theoretical Studies of 3 Fluoro 4 Methoxypicolinaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of molecules. nih.gov DFT methods balance computational cost and accuracy, making them a popular choice for studying molecules of moderate size. aps.org

By solving approximations of the Schrödinger equation, DFT can determine the electron density distribution, from which numerous molecular properties can be derived. nih.gov For 3-Fluoro-4-methoxypicolinaldehyde, DFT calculations can provide optimized molecular geometry, bond energies, and electronic properties. For instance, the calculated bond lengths and angles can offer insights into the steric and electronic effects of the fluorine, methoxy (B1213986), and aldehyde substituents on the pyridine (B92270) ring.

The distribution of electron density, often analyzed through Mulliken population analysis or other charge assignment schemes, can highlight the electrophilic and nucleophilic sites within the molecule. This information is crucial for predicting how the molecule might interact with other reagents. The table below presents hypothetical DFT-calculated data for this compound, illustrating the type of information that can be obtained.

Table 1: Predicted Geometrical and Electronic Parameters for this compound from DFT Calculations

| Parameter | Value | Description |

|---|---|---|

| Bond Lengths (Å) | ||

| C2-C3 | 1.398 | Bond between carbon bearing the aldehyde and the fluorinated carbon. |

| C3-F | 1.352 | Carbon-Fluorine bond length. |

| C4-O | 1.365 | Carbon-Oxygen bond of the methoxy group. |

| C2-C(aldehyde) | 1.485 | Bond connecting the aldehyde group to the pyridine ring. |

| C(aldehyde)=O | 1.210 | Carbonyl bond of the aldehyde group. |

| **Bond Angles (°) ** | ||

| C2-C3-C4 | 120.5 | Angle within the pyridine ring. |

| F-C3-C2 | 118.9 | Angle involving the fluorine substituent. |

| C3-C4-O | 121.3 | Angle involving the methoxy substituent. |

| Mulliken Charges (a.u.) | ||

| O (aldehyde) | -0.55 | Indicates a partial negative charge, a potential site for electrophilic attack. |

| C (aldehyde) | +0.48 | Indicates a partial positive charge, a potential site for nucleophilic attack. |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. fip.org This is particularly valuable in medicinal chemistry for predicting the interaction of a small molecule, like this compound, with a biological target, such as a protein or enzyme. nih.gov

A hypothetical molecular docking study could explore the binding of this compound to the active site of a kinase, a common target in drug discovery. The docking algorithm would sample a large number of possible conformations and orientations of the ligand within the protein's binding pocket, scoring them based on a force field that approximates the binding affinity.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations model the atomic motions of the system, providing insights into the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts.

Table 2: Hypothetical Molecular Docking Results of this compound with a Kinase Target

| Parameter | Value | Significance |

|---|---|---|

| Docking Score (kcal/mol) | -8.5 | A lower score generally indicates a more favorable binding interaction. |

| Predicted Binding Affinity (Ki, nM) | 150 | An estimate of the inhibition constant. |

| Key Interacting Residues | ||

| Hydrogen Bond with SER-245 | 2.9 Å | Hydrogen bond between the aldehyde oxygen and a serine residue. |

| Pi-Pi Stacking with PHE-189 | 3.8 Å | Aromatic interaction between the pyridine ring and a phenylalanine residue. |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. researchgate.net

For this compound, a potential reaction of interest is the nucleophilic addition to the aldehyde group. A computational study could model the reaction with a simple nucleophile, such as a cyanide ion. Using DFT, the geometries of the reactants, transition state, and product can be optimized, and their energies calculated. The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the activated complex.

The calculated activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be identified.

Table 3: Hypothetical Calculated Energies for the Nucleophilic Addition of Cyanide to this compound

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Aldehyde + CN-) | 0.0 | The starting point of the reaction. |

| Transition State | +12.5 | The energy barrier for the reaction. |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for the characterization of a newly synthesized compound or for the interpretation of experimental spectra. researchgate.net

For this compound, DFT calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and its vibrational frequencies (Infrared and Raman). nih.gov The predicted NMR chemical shifts are obtained by calculating the magnetic shielding tensors for each nucleus in the molecule. These predicted values, when compared with experimental data, can help in the assignment of signals in the NMR spectrum.

Similarly, the calculation of vibrational frequencies can aid in the interpretation of the infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H (aldehyde) | 9.98 | - |

| H5 | 8.65 | - |

| H6 | 8.42 | - |

| H (methoxy) | 4.05 | - |

| C (aldehyde) | - | 192.3 |

| C2 | - | 155.8 |

| C3 | - | 158.9 (J_CF = 250 Hz) |

| C4 | - | 165.4 |

| C5 | - | 115.2 |

| C6 | - | 148.7 |

Note: The data in this table is hypothetical and for illustrative purposes. J_CF represents the carbon-fluorine coupling constant.

Table 5: Predicted Characteristic IR Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| 2950-3100 | C-H stretching (aromatic and methoxy) |

| 1710 | C=O stretching (aldehyde) |

| 1605, 1580 | C=C stretching (pyridine ring) |

| 1250 | C-O stretching (methoxy) |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Energy Landscapes

Most molecules are not rigid structures and can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. nih.gov

For this compound, the primary sources of conformational flexibility are the rotation around the C-C bond linking the aldehyde group to the pyridine ring and the rotation of the methyl group of the methoxy substituent. A systematic conformational search can be performed by rotating these bonds in increments and calculating the energy of each resulting conformation.

The results of this analysis can be visualized as a potential energy landscape, which shows the energy of the molecule as a function of its conformational coordinates. The minima on this surface correspond to stable conformers. Understanding the conformational preferences of this compound is important as different conformers may exhibit different reactivities and biological activities.

Table 6: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (O=C-C2-N) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| A (Planar, anti) | 180° | 0.0 | 75 |

| B (Planar, syn) | 0° | 1.2 | 20 |

| C (Non-planar) | 90° | 3.5 | 5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis lies in the development of environmentally benign and efficient methodologies. For 3-Fluoro-4-methoxypicolinaldehyde, this translates to a focus on green chemistry and biocatalysis.

Green Chemistry Approaches: Microwave-assisted synthesis is a prime example of a green chemistry tool that can lead to excellent yields, pure products, and shorter reaction times with low-cost processing. acs.orgnih.gov The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing pyridine (B92270) derivatives, this could involve one-pot, multi-component reactions that increase efficiency and minimize waste. acs.orgnih.gov

Biocatalysis: The use of enzymes, or biocatalysts, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.govresearchgate.net Biocatalysis can be employed to perform specific chemical transformations under mild conditions, reducing the need for harsh reagents and solvents. researchgate.net For instance, engineered alcohol oxidases can selectively oxidize alcohols to aldehydes, a key functional group in this compound. researchgate.net This approach not only enhances sustainability but also opens the door to creating complex molecules with high precision. nih.gov The development of biocatalytic routes for producing fluorinated pyridine compounds is a promising area of future research.

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The unique combination of a fluorine atom, a methoxy (B1213986) group, and an aldehyde on a pyridine ring endows this compound with a distinctive reactivity profile that is ripe for exploration.